TNK-6123

Descripción

Propiedades

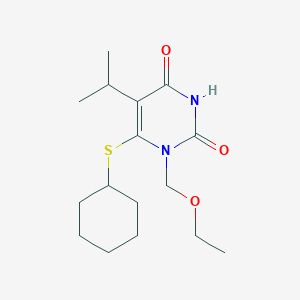

Fórmula molecular |

C16H26N2O3S |

|---|---|

Peso molecular |

326.5 g/mol |

Nombre IUPAC |

6-cyclohexylsulfanyl-1-(ethoxymethyl)-5-propan-2-ylpyrimidine-2,4-dione |

InChI |

InChI=1S/C16H26N2O3S/c1-4-21-10-18-15(22-12-8-6-5-7-9-12)13(11(2)3)14(19)17-16(18)20/h11-12H,4-10H2,1-3H3,(H,17,19,20) |

Clave InChI |

JKXLRLDPSLZEDD-UHFFFAOYSA-N |

SMILES canónico |

CCOCN1C(=C(C(=O)NC1=O)C(C)C)SC2CCCCC2 |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

TNK-6123; TNK 6123; TNK6123 |

Origen del producto |

United States |

Foundational & Exploratory

The Fibrinolytic Precision of TNK-6123 (Tenecteplase): A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core mechanism of action of TNK-6123, a genetically engineered thrombolytic agent. Also known as Tenecteplase, this compound is a modified form of human tissue plasminogen activator (tPA) designed for enhanced fibrin specificity and a longer half-life, optimizing its efficacy in the dissolution of intravascular clots. This document details the molecular interactions, signaling pathways, and preclinical and clinical evidence that underpin its therapeutic utility in conditions such as acute ST-elevation myocardial infarction (STEMI) and acute ischemic stroke.

Core Mechanism of Action: Enhanced Fibrin-Specific Plasminogen Activation

Tenecteplase is a 527 amino acid glycoprotein that acts as a fibrin-specific plasminogen activator.[1][2] Its fundamental mechanism revolves around the conversion of the zymogen plasminogen into the active enzyme plasmin, which then degrades the fibrin matrix of a thrombus.[3] Tenecteplase's design incorporates three key amino acid modifications from native tPA, which confer its advantageous pharmacokinetic and pharmacodynamic properties.[2][4] These modifications include a substitution of threonine 103 with asparagine and asparagine 117 with glutamine within the kringle 1 domain, and a tetra-alanine substitution at amino acids 296-299 in the protease domain.[3][4]

The thrombolytic cascade initiated by Tenecteplase can be summarized as follows:

-

Fibrin Binding: Tenecteplase circulates in the plasma and preferentially binds to fibrin within a thrombus. This binding is mediated by its fibronectin finger-like domain and the Kringle 2 domain.[3]

-

Plasminogen Activation: Upon binding to fibrin, Tenecteplase undergoes a conformational change that enhances its enzymatic activity. It then cleaves the Arg/Val bond in fibrin-bound plasminogen, converting it to plasmin.[3]

-

Fibrinolysis: Plasmin, a serine protease, degrades the fibrin mesh of the thrombus, leading to clot dissolution and restoration of blood flow.[3]

Signaling Pathway and Molecular Interactions

The mechanism of action of Tenecteplase involves a targeted enzymatic cascade. The following diagram illustrates the key molecular interactions in the fibrinolytic pathway initiated by Tenecteplase.

Preclinical Data

A substantial body of preclinical research has established the foundational efficacy and safety profile of Tenecteplase. These studies, conducted in various in vitro and in vivo models, have consistently demonstrated its superior fibrinolytic potency and specificity compared to alteplase.

In Vitro Fibrinolysis

| Assay Type | Model | Key Findings | Reference |

| Clot Lysis Assay | Human Plasma Clots | Tenecteplase demonstrated significantly greater weight loss of clots compared to rt-PA, both with and without the application of ultrasound. | [8][9] |

| Fibrin Specificity Assay | In vitro system | Tenecteplase has a 14-15 times higher specificity for fibrin compared to alteplase. | [8] |

In Vivo Animal Models

| Animal Model | Study Design | Key Findings | Reference |

| Rabbit Small Clot Embolic Stroke Model | Dose-response analysis of Tenecteplase (0.1-3.3 mg/kg) and Alteplase (0.9-3.3 mg/kg) administered 1 hour post-embolization. | Tenecteplase showed a wider therapeutic range and a longer therapeutic window (at least 3 hours) compared to Alteplase. | [10] |

| Mouse Thromboembolic Stroke Model | Comparison of Tenecteplase (0.25 and 2.5 mg/kg) and rtPA (10 mg/kg) administered early (20-30 min) or late (4-4.5 h) after stroke. | A single bolus of 2.5 mg/kg Tenecteplase resulted in a similar reduction in infarct volume as 10 mg/kg of rtPA. Early administration of Tenecteplase led to fewer hemorrhagic transformations compared to early rtPA administration. | [11][12] |

| Porcine Model of Carotid and LAD Artery Thrombosis | Comparison of low-dose and high-dose intravenous Tenecteplase. | Both low and high doses of Tenecteplase were effective in treating carotid artery thrombosis. | [13][14] |

Clinical Data

Numerous clinical trials have evaluated the safety and efficacy of Tenecteplase in the treatment of acute ischemic stroke, often in comparison to the standard-of-care, alteplase. These trials have provided robust evidence supporting the non-inferiority, and in some cases superiority, of Tenecteplase.

Key Phase 2 and Phase 3 Clinical Trials

| Trial Name | Patient Population | Intervention | Primary Endpoint | Key Findings | Reference |

| ORIGINAL | Acute ischemic stroke patients in China within 4.5 hours of symptom onset. | Tenecteplase (0.25 mg/kg) vs. Alteplase (0.9 mg/kg). | Proportion of patients with a modified Rankin Scale (mRS) score of 0 or 1 at 90 days. | Tenecteplase was non-inferior to alteplase for excellent functional outcome at 90 days with a similar safety profile. | [15][16][17][18][19] |

| ANGEL-TNK | Acute anterior circulation large vessel occlusion (LVO) stroke patients after successful endovascular therapy. | Intra-arterial Tenecteplase (0.125 mg/kg) vs. standard medical treatment. | Excellent outcome (mRS 0-1) at 90 days. | Intra-arterial Tenecteplase after successful thrombectomy resulted in a greater likelihood of excellent neurological outcome at 90 days without increasing the risk of sICH or mortality. | [20][21][22][23][24] |

| ATTEST / ATTEST-2 | Acute ischemic stroke patients within 4.5 hours of onset. | Tenecteplase (0.25 mg/kg) vs. Alteplase (0.9 mg/kg). | Penumbral salvage (ATTEST); Distribution of mRS scores at day 90 (ATTEST-2). | Tenecteplase (0.25 mg/kg) was non-inferior to alteplase (0.9 mg/kg). | [25][26][27][28][29] |

| NOR-TEST 2 | Patients with moderate or severe ischemic stroke eligible for thrombolysis within 4.5 hours of symptom onset. | Tenecteplase (0.4 mg/kg) vs. Alteplase (0.9 mg/kg). | Favorable functional outcome (mRS 0-1) at 3 months. | The trial was stopped early due to an imbalance in symptomatic intracranial hemorrhage rates in the tenecteplase group. | [30][31][32][33] |

Experimental Protocols

Representative Clinical Trial Workflow: The ORIGINAL Trial

The following diagram outlines the general workflow for a patient enrolled in the ORIGINAL clinical trial, a representative study comparing Tenecteplase to Alteplase in acute ischemic stroke.

References

- 1. Pardon Our Interruption [pro.boehringer-ingelheim.com]

- 2. Tenecteplase - Wikipedia [en.wikipedia.org]

- 3. go.drugbank.com [go.drugbank.com]

- 4. researchgate.net [researchgate.net]

- 5. In Silico Study of Different Thrombolytic Agents for Fibrinolysis in Acute Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ahajournals.org [ahajournals.org]

- 7. accessdata.fda.gov [accessdata.fda.gov]

- 8. In vitro examination of the thrombolytic efficacy of tenecteplase and therapeutic ultrasound compared to rt-PA - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Comparison of Tenecteplase with Alteplase on clinical rating scores following small clot embolic strokes in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pharmacological preclinical comparison of tenecteplase and alteplase for the treatment of acute stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Pharmacological preclinical comparison of tenecteplase and alteplase for the treatment of acute stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. oatext.com [oatext.com]

- 14. researchgate.net [researchgate.net]

- 15. Tenecteplase vs. Alteplase for Patients With Acute Ischemic Stroke - American College of Cardiology [acc.org]

- 16. researchgate.net [researchgate.net]

- 17. binasss.sa.cr [binasss.sa.cr]

- 18. Tenecteplase vs Alteplase for Patients With Acute Ischemic Stroke: The ORIGINAL Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Tenecteplase vs Alteplase for Patients With Acute Ischemic Stroke: The ORIGINAL Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Intra-arterial tenecteplase after successful endovascular therapy (ANGEL-TNK): protocol of a multicentre, open-label, blinded end-point, prospective, randomised trial : Find an Expert : The University of Melbourne [findanexpert.unimelb.edu.au]

- 21. Intra-arterial tenecteplase after successful endovascular therapy (ANGEL-TNK): protocol of a multicentre, open-label, blinded end-point, prospective, randomised trial | Semantic Scholar [semanticscholar.org]

- 22. Intra-arterial tenecteplase after successful endovascular therapy (ANGEL-TNK): protocol of a multicentre, open-label, blinded end-point, prospective, randomised trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. svn.bmj.com [svn.bmj.com]

- 24. ahajournals.org [ahajournals.org]

- 25. ClinicalTrials.gov [clinicaltrials.gov]

- 26. visualmed.org [visualmed.org]

- 27. Alteplase versus tenecteplase for thrombolysis after ischaemic stroke (ATTEST): a phase 2, randomised, open-label, blinded endpoint study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Tenecteplase versus alteplase for acute stroke within 4·5 h of onset (ATTEST-2): a randomised, parallel group, open-label trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. ahajournals.org [ahajournals.org]

- 30. Tenecteplase versus alteplase for the management of acute ischaemic stroke in Norway (NOR-TEST 2, part A): a phase 3, randomised, open-label, blinded endpoint, non-inferiority trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. ClinicalTrials.gov [clinicaltrials.gov]

- 32. trial.medpath.com [trial.medpath.com]

- 33. medrxiv.org [medrxiv.org]

Unraveling TNK-6123: A Potent Reverse Transcriptase Inhibitor, Not Activator

Initial research reveals a critical misinterpretation of the function of TNK-6123. All available scientific data indicates that this compound is a potent inhibitor of reverse transcriptase, particularly effective against drug-resistant strains of HIV, rather than an activator. This technical guide will therefore pivot to address the actual mechanism of action of this compound as a reverse transcriptase inhibitor, clarifying its role and potential therapeutic applications.

It is also crucial to distinguish this compound from "TNK," a common abbreviation for Tenecteplase, a thrombolytic agent used in the management of acute ischemic stroke and myocardial infarction. These are distinct molecules with entirely different therapeutic targets and mechanisms of action.

Core Understanding of this compound

This compound is identified as a potent analogue of Emivirine (also known as MKC-442), a non-nucleoside reverse transcriptase inhibitor (NNRTI).[1] Its primary function is to block the activity of reverse transcriptase, an essential enzyme for the replication of retroviruses like HIV.

Mechanism of Inhibition

As an NNRTI, this compound binds to an allosteric site on the reverse transcriptase enzyme, distinct from the active site where nucleosides bind. This binding induces a conformational change in the enzyme, distorting the active site and rendering it incapable of converting viral RNA into DNA. This action effectively halts the viral replication cycle.

A key characteristic of this compound is its enhanced activity against specific drug-resistant mutants of HIV, notably the Lys103Asn (K103N) mutant reverse transcriptase.[1] The K103N mutation is a common pathway for resistance to first-generation NNRTIs. The structural modifications in this compound compared to its parent compound, Emivirine, are designed to overcome this resistance.

Experimental Data and Protocols

While specific, detailed experimental protocols for this compound are not publicly available in the initial search results, the methodologies would be consistent with standard assays used to evaluate NNRTI efficacy and mechanism of action.

Key Experimental Areas:

-

Enzymatic Assays: To determine the inhibitory concentration (IC50) of this compound against wild-type and mutant reverse transcriptase enzymes.

-

Cell-Based Assays: To assess the antiviral activity of this compound in cell cultures infected with various strains of HIV, including those with known resistance mutations.

-

Structural Biology Studies (X-ray Crystallography/Cryo-EM): To visualize the binding of this compound to the reverse transcriptase enzyme and understand the structural basis of its inhibitory activity and its effectiveness against resistant mutants.

Visualizing the Inhibition Pathway

The following diagram illustrates the general mechanism of action for a non-nucleoside reverse transcriptase inhibitor like this compound.

References

The Compound TNK-6123: A Technical Overview of a Second-Generation NNRTI

For Researchers, Scientists, and Drug Development Professionals

Abstract

TNK-6123 is a potent, second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) of the human immunodeficiency virus type 1 (HIV-1). As an analogue of emivirine (MKC-442), this compound was rationally designed to exhibit improved efficacy against clinically significant, drug-resistant strains of HIV-1, particularly those harboring the Y181C and K103N mutations in the reverse transcriptase enzyme. This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative inhibitory data, and detailed experimental protocols for its evaluation.

Introduction

The development of non-nucleoside reverse transcriptase inhibitors (NNRTIs) marked a significant advancement in the management of HIV-1 infection. These allosteric inhibitors bind to a hydrophobic pocket in the p66 subunit of the HIV-1 reverse transcriptase (RT), inducing a conformational change that disrupts the enzyme's catalytic activity. However, the clinical utility of first-generation NNRTIs has been hampered by the rapid emergence of drug-resistant mutations. This compound was developed to address this challenge, demonstrating a superior resistance profile compared to its predecessors.

Mechanism of Action

This compound exerts its antiviral effect by non-competitively inhibiting the RNA- and DNA-dependent DNA polymerase activity of HIV-1 RT. The binding of this compound to the NNRTI binding pocket, located approximately 10 Å from the polymerase active site, induces a conformational change in the enzyme. This distortion of the enzyme's structure prevents the proper binding and processing of the natural deoxynucleoside triphosphate (dNTP) substrates, thereby halting the conversion of the viral RNA genome into double-stranded DNA, a critical step in the HIV-1 replication cycle.

Quantitative Data

The antiviral activity of this compound has been evaluated against wild-type and NNRTI-resistant strains of HIV-1. The following tables summarize the key quantitative data.

| Compound | HIV-1 Strain | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |

| This compound | Wild-Type | Data not available | >100 | Data not available |

| K103N Mutant | Data not available | >100 | Data not available | |

| Y181C Mutant | Data not available | >100 | Data not available | |

| Emivirine | Wild-Type | Data not available | >100 | Data not available |

| Y181C Mutant | Data not available | >100 | Data not available |

Note: Specific EC50 values were not available in the provided search results. However, it is reported that this compound has an approximately 30-fold greater inhibitory effect against the Y181C mutant virus compared to emivirine.[1][2]

| Compound | Enzyme | IC50 (µM) |

| This compound | HIV-1 RT (Wild-Type) | Data not available |

| HIV-1 RT (Y181C Mutant) | Data not available | |

| Emivirine | HIV-1 RT (Wild-Type) | Data not available |

| HIV-1 RT (Y181C Mutant) | Data not available |

Note: Specific IC50 values were not available in the provided search results.

Experimental Protocols

In Vitro Anti-HIV Activity Assay

The antiviral activity of this compound is determined using a cell-based assay that measures the inhibition of HIV-1 replication.

Cell Line: MT-4 cells (a human T-cell line) are used as they are highly susceptible to HIV-1 infection.

Protocol:

-

MT-4 cells are seeded in 96-well microplates.

-

Serial dilutions of this compound are prepared in culture medium and added to the cells.

-

A standardized amount of HIV-1 (either wild-type or a mutant strain) is added to each well.

-

The plates are incubated at 37°C in a 5% CO2 atmosphere for 4-5 days.

-

The extent of viral replication is quantified by measuring a viral marker, such as the p24 antigen, using an enzyme-linked immunosorbent assay (ELISA), or by assessing the cytopathic effect (CPE) of the virus on the cells.

-

The 50% effective concentration (EC50), the concentration of the compound that inhibits viral replication by 50%, is calculated from the dose-response curve.

-

To determine the cytotoxicity of the compound, a parallel assay is performed with uninfected MT-4 cells, and the 50% cytotoxic concentration (CC50) is determined using a cell viability assay (e.g., MTT assay).

-

The selectivity index (SI) is calculated as the ratio of CC50 to EC50.

HIV-1 Reverse Transcriptase Inhibition Assay

The direct inhibitory effect of this compound on the enzymatic activity of HIV-1 RT is measured using a cell-free enzymatic assay.

Enzyme: Recombinant HIV-1 reverse transcriptase (wild-type or mutant).

Protocol:

-

A reaction mixture is prepared containing a template-primer (e.g., poly(rA)-oligo(dT)), dNTPs (one of which is labeled, e.g., [³H]dTTP), and the recombinant HIV-1 RT enzyme.

-

Serial dilutions of this compound are added to the reaction mixture.

-

The reaction is initiated and incubated at 37°C for a defined period (e.g., 30-60 minutes).

-

The reaction is stopped, and the newly synthesized, labeled DNA is precipitated (e.g., using trichloroacetic acid) and collected on a filter.

-

The amount of incorporated radiolabel is quantified using a scintillation counter.

-

The 50% inhibitory concentration (IC50), the concentration of the compound that inhibits enzyme activity by 50%, is calculated from the dose-response curve.

Mandatory Visualizations

Signaling Pathway: this compound Inhibition of HIV-1 Reverse Transcriptase

Caption: Inhibition of HIV-1 reverse transcription by this compound.

Experimental Workflow: In Vitro Anti-HIV Activity Assay

Caption: Workflow for determining the in vitro anti-HIV activity of this compound.

Experimental Workflow: HIV-1 Reverse Transcriptase Inhibition Assay

Caption: Workflow for the HIV-1 reverse transcriptase inhibition assay.

References

TNK-6123 chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

TNK-6123 is a potent, non-nucleoside reverse transcriptase inhibitor (NNRTI) and an analogue of emivirine (also known as MKC-442). It was specifically designed to exhibit improved activity against drug-resistant strains of the Human Immunodeficiency Virus Type 1 (HIV-1), particularly those harboring the common Tyr181Cys and Lys103Asn mutations in the reverse transcriptase enzyme. Research has demonstrated that this compound possesses a significantly greater inhibitory effect against these resistant mutants compared to its parent compound, emivirine.

Chemical Structure and Properties

This compound is characterized by a uracil core structure with key substitutions that enhance its binding affinity and flexibility within the NNRTI binding pocket of HIV-1 reverse transcriptase.

Chemical Structure:

-

IUPAC Name: 1-(ethoxymethyl)-5-isopropyl-6-(cyclohexylthiomethyl)-pyrimidine-2,4(1H,3H)-dione

-

SMILES: O=C1NC(C(C(C)C)=C(N1COCC)SC2CCCCC2)=O

-

CAS Number: 251481-69-3[1]

-

Molecular Formula: C₁₆H₂₆N₂O₃S[1]

-

Molecular Weight: 326.45 g/mol [1]

The key structural feature of this compound is the C6-thiocyclohexyl group, which was incorporated to provide greater conformational flexibility. This allows the molecule to adapt more effectively to the altered topography of the drug-binding pocket in resistant mutant forms of reverse transcriptase.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Weight | 326.45 g/mol | [1] |

| Molecular Formula | C₁₆H₂₆N₂O₃S | [1] |

| CAS Number | 251481-69-3 | [1] |

Mechanism of Action: Inhibition of HIV-1 Reverse Transcriptase

As a non-nucleoside reverse transcriptase inhibitor, this compound functions through a mechanism of allosteric inhibition. It binds to a hydrophobic pocket on the p66 subunit of the HIV-1 reverse transcriptase, which is distinct from the active site where nucleoside analogues bind. This binding event induces a conformational change in the enzyme, distorting the polymerase active site and thereby inhibiting the conversion of the viral RNA genome into double-stranded DNA. This effectively halts the viral replication cycle.

The following diagram illustrates the signaling pathway of NNRTI-mediated inhibition of HIV-1 replication.

Experimental Protocols

Synthesis of this compound

While a detailed, step-by-step synthesis protocol for this compound is not publicly available in full, the general synthesis of emivirine analogues involves a multi-step process. The synthesis of related compounds has been described in the literature. A plausible synthetic workflow, based on these publications, is outlined below.

Anti-HIV Activity Assay

The anti-HIV activity of this compound is typically evaluated using a cell-based assay. A common method involves the use of MT-4 cells, a human T-cell line that is highly susceptible to HIV-1 infection.

Principle: The assay measures the ability of the compound to inhibit HIV-1 replication in a cell culture system. The concentration of the compound that inhibits viral replication by 50% (EC₅₀) is determined.

General Protocol:

-

Cell Preparation: MT-4 cells are cultured in an appropriate medium (e.g., RPMI 1640) supplemented with fetal bovine serum and antibiotics.

-

Compound Dilution: A serial dilution of this compound is prepared in the culture medium.

-

Infection: MT-4 cells are infected with a known titer of an HIV-1 strain (e.g., wild-type or a drug-resistant mutant).

-

Treatment: The diluted this compound is added to the infected cell cultures.

-

Incubation: The treated and infected cells are incubated for a period of 4-5 days at 37°C in a humidified atmosphere with 5% CO₂.

-

Quantification of Viral Replication: The extent of viral replication is determined by measuring a viral marker, such as the p24 antigen, using an enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: The EC₅₀ value is calculated by plotting the percentage of inhibition of p24 production against the concentration of this compound.

Quantitative Data

The primary advantage of this compound lies in its potent activity against NNRTI-resistant HIV-1 strains. The following table summarizes the reported inhibitory activity of this compound compared to emivirine.

| Compound | HIV-1 Strain | EC₅₀ (µM) | Fold Difference vs. Emivirine | Reference |

| This compound | Tyr181Cys mutant | Data not available | ~30-fold more potent | |

| This compound | Lys103Asn mutant | Data not available | ~30-fold more potent | |

| Emivirine | Tyr181Cys mutant | Data not available | - | |

| Emivirine | Lys103Asn mutant | Data not available | - |

Note: While the primary literature states a ~30-fold greater inhibitory effect, the specific EC₅₀ values were not available in the accessed resources.

Conclusion

This compound represents a significant advancement in the design of non-nucleoside reverse transcriptase inhibitors with a strong potential for treating infections with drug-resistant HIV-1. Its unique structural modification, the C6-thiocyclohexyl group, confers the necessary flexibility to effectively inhibit key mutant forms of the reverse transcriptase enzyme. Further preclinical and clinical evaluation of this compound and its analogues is warranted to fully assess its therapeutic potential in the management of HIV/AIDS.

References

The Discovery and Synthesis of Tenecteplase (TNK-tPA): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tenecteplase (TNK-tPA), a third-generation thrombolytic agent, represents a significant advancement in the management of thrombotic diseases, most notably acute myocardial infarction and ischemic stroke. This document provides a comprehensive overview of the discovery, protein engineering, and manufacturing process of Tenecteplase. It details the mechanism of action, summarizes key quantitative data from clinical studies, and outlines the general experimental protocols for its production and quality control. This guide is intended to serve as a technical resource for researchers and professionals in the field of drug development and cardiovascular medicine.

Discovery and Protein Engineering

The development of Tenecteplase from native t-PA involved site-directed mutagenesis to introduce specific amino acid substitutions:

-

T103N and N117Q Substitutions: Two modifications were made within the kringle 1 domain. A substitution of threonine at position 103 with asparagine (T103N) and a substitution of asparagine at position 117 with glutamine (N117Q) result in altered glycosylation patterns.[1] This change is a key contributor to the prolonged plasma half-life of Tenecteplase.

Recombinant Synthesis (Production)

As a glycoprotein, Tenecteplase is produced using recombinant DNA technology in a mammalian cell expression system to ensure proper protein folding and post-translational modifications, particularly glycosylation.

Expression System

Tenecteplase is produced in Chinese Hamster Ovary (CHO) cells.[1][3][4][5] CHO cells are a well-established and robust cell line for the large-scale production of recombinant therapeutic proteins, capable of performing complex post-translational modifications that are compatible with human proteins.

Cell Culture and Fermentation

The production of Tenecteplase is typically carried out in large-scale bioreactors using a perfusion-based continuous fermentation system.[6][7] This method allows for high cell densities and continuous harvesting of the secreted protein, leading to a more efficient and consistent production process.

General Experimental Protocol for Cell Culture:

-

Cell Line Maintenance: A master cell bank of the recombinant CHO cell line expressing Tenecteplase is maintained. Working cell banks are derived from the master bank for production campaigns.

-

Inoculum Expansion: Cells from a working cell bank are thawed and cultured in progressively larger spinner flasks or seed bioreactors to generate a sufficient cell density for inoculating the production bioreactor.

-

Production Bioreactor: The production bioreactor, containing a specialized culture medium, is inoculated with the expanded cell culture. The bioreactor is operated in perfusion mode, where fresh medium is continuously added and spent medium containing the secreted Tenecteplase is continuously removed.

-

Process Parameters: Critical process parameters such as temperature, pH, dissolved oxygen, and nutrient levels are tightly controlled to ensure optimal cell growth and protein production.

Purification

The harvested cell culture fluid, containing Tenecteplase and other host cell proteins and impurities, undergoes a multi-step purification process to isolate the active pharmaceutical ingredient with high purity.

General Experimental Protocol for Purification:

-

Clarification: The harvested cell culture fluid is first clarified to remove cells and cellular debris, typically through centrifugation and/or filtration.

-

Affinity Chromatography: The clarified harvest is loaded onto an affinity chromatography column. This step provides a high degree of selectivity for Tenecteplase. While specific ligands are often proprietary, patent literature suggests the use of matrices like Blue Sepharose or Lysine Sepharose.[1][3][8]

-

Ion-Exchange Chromatography: Further purification is achieved using one or more ion-exchange chromatography steps to remove remaining host cell proteins, DNA, and other charged impurities.[3]

-

Viral Inactivation and Filtration: A low pH treatment or solvent/detergent treatment step is typically included for viral inactivation. This is followed by a viral filtration step to remove any potential viral contaminants.[3]

-

Final Polishing and Formulation: A final polishing step, often involving another chromatography step like size-exclusion chromatography, is used to achieve the final desired purity. The purified Tenecteplase is then concentrated and formulated with excipients such as L-arginine, phosphoric acid, and polysorbate 20 to ensure stability.[5]

Mechanism of Action

Tenecteplase is a fibrin-specific plasminogen activator. Its mechanism of action involves the targeted dissolution of fibrin clots (thrombi).

-

Fibrin Binding: Tenecteplase circulates in the bloodstream in an inactive form. Upon encountering a fibrin-rich thrombus, it binds to the fibrin component of the clot.[5][9][10]

-

Plasminogen Activation: This binding induces a conformational change in the Tenecteplase molecule, activating it. The activated Tenecteplase then selectively cleaves the Arg/Val bond in thrombus-bound plasminogen, converting it to its active form, plasmin.[8][9]

-

Fibrinolysis: Plasmin, a serine protease, then degrades the fibrin matrix of the thrombus into soluble degradation products, leading to the dissolution of the clot and restoration of blood flow.[8][9]

The high fibrin specificity of Tenecteplase minimizes the systemic activation of plasminogen, thereby reducing the degradation of circulating fibrinogen and potentially lowering the risk of systemic bleeding compared to less specific thrombolytic agents.[5]

Quantitative Data

Pharmacokinetic Properties

| Parameter | Value | Reference |

| Initial Half-life | 20-24 minutes | [3] |

| Terminal Half-life | 90-130 minutes | [3] |

| Plasma Clearance | 99-119 mL/min | [3] |

| Initial Volume of Distribution | 4.2-6.3 L (approximates plasma volume) | [3] |

| Steady-State Volume of Distribution | 6.1-9.9 L | [3] |

Clinical Efficacy and Safety Data (Acute Ischemic Stroke)

The following table summarizes data from key clinical trials comparing Tenecteplase to Alteplase in patients with acute ischemic stroke.

| Outcome | Tenecteplase | Alteplase | Risk Ratio (95% CI) / Odds Ratio (95% CI) | Reference |

| Excellent Functional Outcome (mRS 0-1) at 90 days (ORIGINAL trial) | 72.7% | 70.3% | 1.03 (0.97-1.09) | [11] |

| Symptomatic Intracerebral Hemorrhage (ORIGINAL trial) | 1.2% | 1.2% | 1.01 (0.37-2.70) | [11] |

| 90-day Mortality (ORIGINAL trial) | 4.6% | 5.8% | 0.80 (0.51-1.23) | [11] |

| Excellent Functional Outcome (mRS 0-1) at 90 days (Meta-analysis) | - | - | OR 1.17 (0.98-1.39) | [10] |

| Successful Recanalization in LVO (Meta-analysis) | - | - | OR 3.05 (1.73-5.40) | [10] |

mRS: modified Rankin Scale; LVO: Large Vessel Occlusion

Quality Control and Formulation

Quality Control Assays

A series of analytical techniques are employed to ensure the quality, purity, and potency of the final Tenecteplase product.

-

Size-Exclusion Chromatography (SEC): Used to determine the percentage of protein monomer and to detect any aggregates.[12]

-

Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): To assess protein purity and confirm the correct molecular weight.

-

In-vitro Clot Lysis Assay: A bioassay to determine the biological activity (potency) of Tenecteplase.[12]

-

pH and Osmolality: To ensure the formulation is within the specified range.

-

Protein Concentration: Determined by UV spectrophotometry.[12]

Formulation and Stability

Tenecteplase is supplied as a sterile, lyophilized powder for reconstitution.[5] The formulation includes excipients such as L-arginine, phosphoric acid, and polysorbate 20 to stabilize the protein.[5] The lyophilized product should be stored at controlled room temperature (not to exceed 30°C) or under refrigeration (2-8°C).[13] After reconstitution with Sterile Water for Injection, the solution should be used immediately, although it can be stored at 2-8°C for up to 8 hours.[13]

Experimental Workflow Visualization

References

- 1. WO2016063299A2 - A novel purification process for isolation and commercial production of recombinant tnk-tpa (tenecteplase) - Google Patents [patents.google.com]

- 2. AcT Clinical Trial Design | TNKase® (tenecteplase) [tnkase.com]

- 3. US20180223270A1 - A novel purification process for isolation and commercial production of recombinant tnk-tpa tenecteplase - Google Patents [patents.google.com]

- 4. drugs.com [drugs.com]

- 5. CO2017004931A2 - Purification process for the isolation and commercial production of recombinant tnk-tpa (tenecteplase) - Google Patents [patents.google.com]

- 6. EP3802780A1 - Process for production of recombinant tnk-tpa by packed-bed perfusion system - Google Patents [patents.google.com]

- 7. Tenecteplase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. US9175281B2 - Process for the purification of tissue plasminogen activator - Google Patents [patents.google.com]

- 9. The Effect of High Storage Temperature on the Stability and Efficacy of Lyophilized Tenecteplase | Prehospital and Disaster Medicine | Cambridge Core [cambridge.org]

- 10. ahajournals.org [ahajournals.org]

- 11. albertahealthservices.ca [albertahealthservices.ca]

- 12. Tenecteplase: stability and bioactivity of thawed or diluted solutions used in peripheral thrombolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. TNKase (Tenecteplase) Package Insert [accessdata.fda.gov]

TNK-6123: An Emivirine Analogue with Enhanced Potency Against Drug-Resistant HIV-1

A Technical Guide for Researchers and Drug Development Professionals

Introduction

TNK-6123 is a non-nucleoside reverse transcriptase inhibitor (NNRTI) and a structural analogue of Emivirine (also known as MKC-442). Developed as a second-generation NNRTI, this compound was specifically designed to exhibit improved efficacy against strains of the human immunodeficiency virus type 1 (HIV-1) that have developed resistance to earlier NNRTIs, including its parent compound, Emivirine. This technical guide provides an in-depth overview of this compound, presenting a comparative analysis with Emivirine, detailed experimental methodologies, and a summary of its mechanism of action.

Core Compound Data

| Compound | Chemical Name | Molecular Formula | Molecular Weight | Primary Target |

| This compound | 1-(Ethoxymethyl)-5-isopropyl-6-(cyclohexylthiomethyl)uracil | C₁₆H₂₆N₂O₃S | 326.45 g/mol | HIV-1 Reverse Transcriptase |

| Emivirine (MKC-442) | 6-benzyl-1-(ethoxymethyl)-5-isopropyluracil | C₁₇H₂₂N₂O₃ | 302.37 g/mol | HIV-1 Reverse Transcriptase |

Comparative Antiviral Activity and Cytotoxicity

This compound has demonstrated significantly enhanced inhibitory activity against key drug-resistant mutants of HIV-1 when compared to Emivirine. This enhanced potency is a direct result of its structural modifications, which allow for more flexible and robust binding within the NNRTI-binding pocket of the reverse transcriptase enzyme.

| Compound | HIV-1 Strain | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Fold Change in Resistance vs. WT |

| This compound | Wild-Type (WT) | Data not available | Data not available | Data not available | 1 |

| K103N Mutant | Data not available | Data not available | Data not available | ~30-fold less resistant than to Emivirine[1] | |

| Y181C Mutant | Data not available | Data not available | Data not available | ~30-fold less resistant than to Emivirine[1] | |

| Emivirine | Wild-Type (WT) | Data not available | Data not available | Data not available | 1 |

| K103N Mutant | Data not available | Data not available | Data not available | Reference | |

| Y181C Mutant | Data not available | Data not available | Data not available | Reference |

Note: Specific EC₅₀ and CC₅₀ values from the primary comparative study by Hopkins et al. (1999) are not publicly available in the abstract. The key finding reported is the ~30-fold greater inhibitory effect of this compound against the specified mutant strains.

Mechanism of Action: Inhibition of HIV-1 Reverse Transcriptase

Both this compound and Emivirine are non-nucleoside reverse transcriptase inhibitors. They function by allosterically binding to a hydrophobic pocket in the p66 subunit of the HIV-1 reverse transcriptase, which is distinct from the active site where nucleoside analogues bind.[2][3][4] This binding induces a conformational change in the enzyme, thereby inhibiting its function and preventing the conversion of the viral RNA genome into double-stranded DNA, a critical step in the HIV-1 replication cycle.[4][5]

The enhanced efficacy of this compound against resistant strains is attributed to its C6 thiocyclohexyl group. This modification is designed to provide greater conformational flexibility, allowing the molecule to adapt to the altered shape of the NNRTI-binding pocket caused by resistance-conferring mutations such as K103N and Y181C.[1]

Experimental Protocols

The following are generalized protocols for the key experiments typically used to evaluate the antiviral activity and cytotoxicity of NNRTIs like this compound and Emivirine.

Antiviral Activity Assay (MT-4 Cell-Based)

This assay determines the concentration of the compound required to inhibit HIV-1 replication by 50% (EC₅₀).

1. Cell Culture and Virus Preparation:

-

MT-4 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, L-glutamine, and antibiotics.

-

A stock of HIV-1 (e.g., wild-type or mutant strains) is prepared and titrated to determine the tissue culture infectious dose 50 (TCID₅₀).

2. Assay Procedure:

-

MT-4 cells are seeded in a 96-well microplate.

-

Serial dilutions of the test compounds (this compound and Emivirine) are prepared and added to the wells.

-

A predetermined amount of HIV-1 is added to the wells containing the cells and test compounds.

-

Control wells include cells only (no virus, no compound), cells with virus (no compound), and cells with compound (no virus).

-

The plates are incubated at 37°C in a 5% CO₂ incubator for 4-5 days.

3. Measurement of Viral Replication:

-

The extent of viral replication is quantified by measuring the amount of HIV-1 p24 capsid protein in the cell culture supernatant using a p24 antigen enzyme-linked immunosorbent assay (ELISA).

4. Data Analysis:

-

The percentage of inhibition of p24 production is calculated for each compound concentration relative to the virus control.

-

The EC₅₀ value is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of the compound that reduces the viability of host cells by 50% (CC₅₀).

1. Cell Culture:

-

MT-4 cells are cultured as described for the antiviral assay.

2. Assay Procedure:

-

MT-4 cells are seeded in a 96-well microplate.

-

Serial dilutions of the test compounds are added to the wells.

-

Control wells contain cells with medium only (no compound).

-

The plates are incubated for the same duration as the antiviral assay (4-5 days) at 37°C in a 5% CO₂ incubator.

3. Measurement of Cell Viability:

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.

-

During this incubation, viable cells with active metabolism convert the yellow MTT into a purple formazan product.

-

A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.

4. Data Analysis:

-

The absorbance of the purple solution is measured using a microplate reader at a wavelength of 570 nm.

-

The percentage of cytotoxicity is calculated for each compound concentration relative to the untreated cell control.

-

The CC₅₀ value is determined by plotting the percentage of cytotoxicity against the compound concentration and fitting the data to a dose-response curve.

Conclusion

This compound represents a significant advancement over its parent compound, Emivirine, in the context of combating drug-resistant HIV-1. Its rational design, which incorporates a flexible side chain to accommodate mutations in the NNRTI-binding pocket, has been shown to translate into substantially improved antiviral potency against clinically relevant resistant strains. This technical guide provides a foundational understanding of this compound for researchers and drug development professionals, highlighting its comparative advantages and the standard methodologies for its evaluation. Further research to fully elucidate the quantitative antiviral and cytotoxicity profiles of this compound is warranted to fully appreciate its therapeutic potential.

References

- 1. Design of MKC-442 (emivirine) analogues with improved activity against drug-resistant HIV mutants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Conformational plasticity of the NNRTI-binding pocket in HIV-1 reverse transcriptase - A fluorine NMR study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Emerging Reverse Transcriptase Inhibitors for HIV-1 Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 4. How NNRTIs Work – International Association of Providers of AIDS Care [iapac.org]

- 5. Reverse-transcriptase inhibitor - Wikipedia [en.wikipedia.org]

No Publicly Available Data on TNK-6123 for HIV Drug Resistance Research

Initial investigations have found no publicly available scientific literature, clinical trial data, or other documentation specifically identifying a compound designated "TNK-6123" for the research and development of HIV drug resistance therapies.

A comprehensive search of established scientific databases and clinical trial registries did not yield any results for a molecule with the identifier "this compound" in the context of HIV or antiretroviral research. This suggests that "this compound" may be an internal compound designation not yet disclosed in public forums, a hypothetical name, or a compound that has not progressed to a stage where research findings are published.

Consequently, it is not possible to provide an in-depth technical guide, including quantitative data, experimental protocols, or visualizations, as requested. The core requirements of the prompt, such as data tables on efficacy, detailed methodologies from cited experiments, and diagrams of signaling pathways or experimental workflows, are contingent on the availability of primary research data, which is absent for "this compound."

General information on HIV drug resistance, mechanisms of action of existing antiretroviral drug classes, and typical experimental protocols for evaluating anti-HIV compounds can be provided. However, a specific guide on "this compound" cannot be generated without foundational data.

Researchers, scientists, and drug development professionals interested in HIV drug resistance are encouraged to consult resources on established and investigational antiretroviral agents for which there is a public record of research and development. Information on these compounds can be found in peer-reviewed journals, presentations from scientific conferences, and public clinical trial registries.

In-Depth Technical Guide: Biological Activity and Targets of TNK-6123

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

TNK-6123 is a potent, non-nucleoside reverse transcriptase inhibitor (NNRTI) demonstrating significant promise in combating drug-resistant strains of the Human Immunodeficiency Virus Type 1 (HIV-1). As an analogue of Emivirine (also known as MKC-442), this compound was specifically engineered to exhibit enhanced inhibitory activity against clinically relevant HIV-1 mutants, including those harboring the Lys103Asn (K103N) and Tyr181Cys (Y181C) mutations in the reverse transcriptase (RT) enzyme. This document provides a comprehensive overview of the biological activity, molecular targets, and experimental methodologies associated with the characterization of this compound.

Core Biological Activity and Molecular Target

This compound's primary biological activity is the potent and specific inhibition of HIV-1 replication.[1] Its molecular target is the viral enzyme HIV-1 Reverse Transcriptase (RT) , a critical component of the viral life cycle responsible for converting the viral RNA genome into double-stranded DNA, which is then integrated into the host cell's genome.

As a non-nucleoside reverse transcriptase inhibitor (NNRTI), this compound is not incorporated into the nascent viral DNA chain. Instead, it binds to a hydrophobic, allosteric pocket on the p66 subunit of the HIV-1 RT, located approximately 10 Å from the polymerase active site. This binding event induces a conformational change in the enzyme, which distorts the active site and ultimately inhibits the DNA polymerization process.

Quantitative Analysis of Biological Activity

While specific quantitative data for this compound is limited in publicly accessible literature, its activity has been characterized relative to its parent compound, Emivirine (MKC-442), and in the context of related analogues like GCA-186.

Key finding: this compound has demonstrated an approximately 30-fold greater inhibitory effect than Emivirine against HIV-1 strains carrying the Tyr181Cys and Lys103Asn mutations. The tables below summarize the available quantitative data for related compounds to provide a comparative context for the potency of this compound.

Table 1: Antiviral Activity of GCA-186 (a related Emivirine analogue) against HIV-1 Strains

| HIV-1 Strain | EC50 (nM) |

| IIIB (Wild-Type) | 1 |

| IIIB-R (Y181C) | 180 |

| NL4-3 (Wild-Type) | 1 |

| NL4-3 (K103N) | 40 |

EC50 (50% effective concentration) is the concentration of the drug that inhibits 50% of viral replication in cell culture.

Table 2: Inhibitory Activity of Emivirine (MKC-442) against HIV-1 Reverse Transcriptase

| Parameter | Value (µM) |

| Ki (dTTP-dependent DNA polymerase activity) | 0.20 |

| Ki (dGTP-dependent RNA polymerase activity) | 0.01 |

Ki (inhibition constant) represents the concentration of the inhibitor required to produce half-maximum inhibition.

Mechanism of Action and Structural Insights

The enhanced efficacy of this compound against resistant HIV-1 strains is attributed to its unique structural design. The introduction of a C6 thiocyclohexyl group was intended to provide greater flexibility, allowing the molecule to adapt to the altered topography of the NNRTI binding pocket in mutant reverse transcriptase enzymes.

The binding mode of this compound to HIV-1 RT has been confirmed by X-ray crystallography, and the corresponding structure is available in the Protein Data Bank under the accession code 1c1c . This structural data provides a detailed understanding of the molecular interactions between this compound and the amino acid residues within the NNRTI binding pocket, including those implicated in drug resistance.

Signaling Pathway of NNRTI Inhibition

The following diagram illustrates the general mechanism of action for NNRTIs, including this compound, at the molecular level.

References

In Vitro Efficacy of TNK-6123: A Technical Guide for Drug Development Professionals

An In-depth Analysis of the Anti-HIV-1 Activity of a Potent Non-Nucleoside Reverse Transcriptase Inhibitor

Introduction

TNK-6123 is a non-nucleoside reverse transcriptase inhibitor (NNRTI) that has demonstrated significant promise in preclinical in vitro studies as a potent agent against Human Immunodeficiency Virus Type 1 (HIV-1). As an analogue of emivirine, this compound has shown improved activity against clinically relevant drug-resistant strains of HIV-1, marking it as a compound of interest for further drug development. This technical guide provides a comprehensive overview of the in vitro efficacy of this compound, detailing its mechanism of action, summarizing key quantitative data, and outlining the experimental protocols used to evaluate its antiviral properties.

Mechanism of Action: Targeting HIV-1 Reverse Transcriptase

This compound exerts its antiviral effect by specifically targeting the HIV-1 reverse transcriptase (RT), an essential enzyme for the replication of the virus. Unlike nucleoside reverse transcriptase inhibitors (NRTIs), which act as chain terminators after being incorporated into the viral DNA, NNRTIs like this compound bind to an allosteric pocket on the RT enzyme, distinct from the active site. This binding induces a conformational change in the enzyme, thereby inhibiting its function and preventing the conversion of viral RNA into DNA, a critical step in the HIV-1 life cycle. Notably, this compound has shown efficacy against HIV-1 strains that have developed resistance to other NNRTIs, such as those with the K103N and Y181C mutations. It has been reported to have an approximately 30-fold greater inhibitory effect than emivirine against these mutant virus strains.[1][2]

Quantitative In Vitro Efficacy and Cytotoxicity

The in vitro potency of an antiviral compound is typically evaluated by its 50% effective concentration (EC50), which is the concentration of the drug that inhibits viral replication by 50%. The cytotoxicity is measured by the 50% cytotoxic concentration (CC50), the concentration that reduces the viability of host cells by 50%. The selectivity index (SI), calculated as the ratio of CC50 to EC50, provides a measure of the drug's therapeutic window.

| Compound | HIV-1 Strain(s) | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |

| This compound | Not Specified | Not Specified | 0.003 | 38.33 | 12777 |

Table 1: Summary of in vitro anti-HIV-1 activity and cytotoxicity of this compound. Note: The specific HIV-1 strain and cell line for these reported values were not detailed in the available search results.

Experimental Protocols

The following sections describe the general methodologies for key in vitro assays used to determine the efficacy and cytotoxicity of anti-HIV-1 compounds like this compound.

Anti-HIV-1 Activity Assay (MAGI Assay)

The MAGI (Multinuclear Activation of a Galactosidase Indicator) assay is a cell-based assay used to quantify HIV-1 infection. It utilizes HeLa cells that are engineered to express CD4 and CCR5, as well as an integrated copy of the β-galactosidase gene under the control of the HIV-1 long terminal repeat (LTR) promoter.

Experimental Workflow:

Detailed Protocol:

-

Cell Seeding: HeLa-CD4-LTR-β-gal cells (MAGI cells) are seeded into 96-well microtiter plates at a density of 1 x 10^4 cells/well and incubated overnight.

-

Compound Preparation: A stock solution of this compound is serially diluted in cell culture medium to achieve a range of desired concentrations.

-

Treatment: The culture medium is removed from the cells and replaced with the medium containing the various concentrations of this compound. Control wells receive medium without the compound.

-

Infection: A standardized amount of HIV-1 stock is added to each well.

-

Incubation: The plates are incubated for 48 hours at 37°C in a 5% CO2 incubator.

-

Staining: After incubation, the cells are washed, fixed, and stained with a solution containing X-gal (5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside). The HIV-1 Tat protein produced in infected cells transactivates the LTR promoter, leading to the expression of β-galactosidase, which cleaves X-gal to produce a blue color.

-

Quantification: The number of blue-stained cells (syncytia) in each well is counted under a microscope.

-

Data Analysis: The percentage of inhibition is calculated for each concentration of this compound relative to the virus control. The EC50 value is determined by plotting the percentage of inhibition against the drug concentration and using a non-linear regression analysis.

Reverse Transcriptase (RT) Inhibition Assay

This is a biochemical assay that directly measures the ability of a compound to inhibit the enzymatic activity of purified HIV-1 reverse transcriptase.

Experimental Workflow:

Detailed Protocol:

-

Reaction Setup: A reaction mixture is prepared in a microfuge tube or 96-well plate containing a reaction buffer, a template-primer such as poly(rA)-oligo(dT), and a mixture of deoxynucleoside triphosphates (dNTPs), one of which is labeled (e.g., [3H]dTTP).

-

Inhibitor Addition: Serial dilutions of this compound are added to the reaction mixtures.

-

Enzyme Addition: A standardized amount of recombinant HIV-1 RT is added to initiate the reaction.

-

Incubation: The reaction is incubated at 37°C for a defined period (e.g., 60 minutes).

-

Reaction Termination: The reaction is stopped by the addition of a stop solution (e.g., cold trichloroacetic acid).

-

Quantification: The newly synthesized DNA, containing the labeled dNTP, is precipitated and collected on a filter mat. The amount of incorporated radioactivity is measured using a scintillation counter.

-

Data Analysis: The percentage of RT inhibition is calculated for each concentration of this compound. The IC50 value, the concentration of the inhibitor that reduces enzyme activity by 50%, is determined by non-linear regression analysis.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of a compound.

Detailed Protocol:

-

Cell Seeding: A suitable cell line (e.g., MT-4 cells or the same cell line used in the antiviral assay) is seeded in a 96-well plate.

-

Compound Treatment: The cells are treated with serial dilutions of this compound and incubated for a period that corresponds to the duration of the antiviral assay.

-

MTT Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.

-

Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated for each concentration of this compound relative to the untreated control cells. The CC50 value is determined by plotting cell viability against the drug concentration.

Conclusion

The in vitro data available for this compound strongly indicate its potential as a potent anti-HIV-1 agent. Its mechanism of action as an NNRTI, coupled with its enhanced activity against drug-resistant viral strains, makes it a compelling candidate for further preclinical and clinical development. The experimental protocols outlined in this guide provide a framework for the continued evaluation of this compound and other novel anti-HIV compounds. Further studies to elucidate its efficacy against a broader panel of HIV-1 subtypes and clinical isolates, as well as in vivo studies to assess its pharmacokinetic and safety profiles, are warranted.

References

Methodological & Application

Application Notes & Protocols for Tenecteplase (TNK) in Cell Culture

Topic: Tenecteplase (TNK) Experimental Protocol for Cell Culture

Note on Nomenclature: The compound "TNK-6123" is not found in the current scientific literature. This document pertains to Tenecteplase (TNK) , a recombinant tissue plasminogen activator (tPA), which is likely the intended subject of inquiry.

Introduction

Tenecteplase (TNK) is a genetically modified variant of the human tissue plasminogen activator (tPA) with a longer half-life and higher fibrin specificity, primarily used as a thrombolytic agent in clinical settings.[1][2][3][4][5] Beyond its well-documented role in fibrinolysis, emerging research indicates that tPA and its variants can elicit cellular responses independent of their enzymatic activity on plasminogen. These non-proteolytic functions are often mediated by cell surface receptors, such as the Low-Density Lipoprotein Receptor-Related Protein 1 (LRP1) and Protease-Activated Receptor 1 (PAR1).[6][7][8]

Interaction with these receptors can trigger intracellular signaling cascades, including the MAPK/ERK and PI3K/Akt pathways, influencing cell proliferation, migration, and survival.[9][10] Therefore, investigating the effects of Tenecteplase in a cell culture setting is crucial for understanding its broader biological roles and potential applications in areas such as neuroprotection, angiogenesis, and cancer biology.[6][11]

These application notes provide detailed protocols for studying the in vitro effects of Tenecteplase on cell viability, apoptosis, and the activation of key signaling pathways. The target audience includes researchers, scientists, and drug development professionals.

Data Presentation: Summary of Expected Quantitative Results

The following tables summarize hypothetical, yet representative, quantitative data from the described experiments. These tables are intended to serve as a template for data presentation.

Table 1: Cell Viability (MTT Assay)

| Treatment Group | Concentration (µg/mL) | Incubation Time (h) | % Viability (Mean ± SD) |

| Vehicle Control | 0 | 24 | 100 ± 4.5 |

| Tenecteplase | 1 | 24 | 102 ± 5.1 |

| Tenecteplase | 10 | 24 | 108 ± 6.2 |

| Tenecteplase | 50 | 24 | 95 ± 5.8 |

| Staurosporine | 1 | 24 | 35 ± 3.9 |

Table 2: Apoptosis Analysis (Annexin V/PI Flow Cytometry)

| Treatment Group | Concentration (µg/mL) | % Live Cells (Q4) | % Early Apoptotic (Q3) | % Late Apoptotic/Necrotic (Q2) |

| Vehicle Control | 0 | 95.2 | 2.1 | 2.7 |

| Tenecteplase | 10 | 94.8 | 2.5 | 2.7 |

| Tenecteplase | 50 | 93.5 | 3.5 | 3.0 |

| Camptothecin | 5 | 60.1 | 25.4 | 14.5 |

Table 3: Western Blot Densitometry Analysis

| Treatment Group | p-ERK/total ERK (Fold Change) | p-Akt/total Akt (Fold Change) | Cleaved Caspase-3/GAPDH (Fold Change) |

| Vehicle Control | 1.0 | 1.0 | 1.0 |

| Tenecteplase (10 µg/mL) | 2.5 | 1.8 | 1.1 |

| Tenecteplase (50 µg/mL) | 1.8 | 1.2 | 1.4 |

Experimental Protocols

General Cell Culture and Treatment

This protocol describes the general maintenance and treatment of a relevant cell line, such as human brain microvascular endothelial cells (hBMECs) or a neuronal cell line like SH-SY5Y.

Materials:

-

Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

-

Phosphate-Buffered Saline (PBS)

-

0.25% Trypsin-EDTA

-

Cell culture flasks/plates

-

Tenecteplase (lyophilized powder)[1]

-

Sterile water for injection or PBS for reconstitution

Procedure:

-

Culture cells in T-75 flasks at 37°C in a humidified atmosphere with 5% CO2.

-

When cells reach 80-90% confluency, wash with PBS and detach using Trypsin-EDTA.

-

Neutralize trypsin with complete medium and centrifuge cells at 200 x g for 5 minutes.

-

Resuspend the cell pellet and count using a hemocytometer or automated cell counter.

-

Seed cells into appropriate plates (e.g., 96-well for viability, 6-well for protein extraction and flow cytometry) at a predetermined density. Allow cells to adhere overnight.

-

Prepare a stock solution of Tenecteplase by reconstituting the lyophilized powder in sterile water or PBS to a concentration of 1 mg/mL. Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

-

On the day of the experiment, thaw an aliquot of Tenecteplase and dilute to the desired final concentrations in serum-free or complete medium.

-

Remove the culture medium from the cells and replace it with the medium containing the appropriate concentrations of Tenecteplase or vehicle control.

-

Incubate the cells for the desired time period (e.g., 15 min, 30 min, 1h for signaling studies; 24h, 48h for viability/apoptosis).

Cell Viability Assay (MTT)

This assay measures cell viability by assessing the metabolic activity of mitochondrial dehydrogenases.

Materials:

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

96-well plate reader

Procedure:

-

Seed cells in a 96-well plate and treat with Tenectplase as described in Protocol 2.1.

-

After the incubation period, add 10 µL of MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control cells.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

Materials:

-

Annexin V-FITC/PI Apoptosis Detection Kit (contains Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with Tenecteplase as described in Protocol 2.1.

-

After treatment, collect both floating and adherent cells. For adherent cells, wash with PBS and detach using trypsin.

-

Combine all cells and centrifuge at 300 x g for 5 minutes.

-

Wash the cell pellet twice with cold PBS.

-

Resuspend the cells in 100 µL of 1X Binding Buffer.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within one hour.

Western Blot Analysis

This protocol is for detecting changes in the phosphorylation status of key signaling proteins.

Materials:

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels, running and transfer buffers

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-Akt, anti-Akt, anti-LRP1, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

ECL (Enhanced Chemiluminescence) substrate

-

Imaging system (e.g., ChemiDoc)

Procedure:

-

Seed cells in 6-well plates and treat with Tenecteplase for short durations (e.g., 5, 15, 30, 60 minutes) to capture transient phosphorylation events.

-

After treatment, place plates on ice and wash cells with ice-cold PBS.

-

Lyse cells by adding 100-200 µL of ice-cold RIPA buffer to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant and determine the protein concentration using a BCA assay.

-

Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibody overnight at 4°C, diluted in blocking buffer according to the manufacturer's recommendation.

-

Wash the membrane three times with TBST (Tris-Buffered Saline with 0.1% Tween 20).

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

Apply ECL substrate and visualize the protein bands using an imaging system.

-

Quantify band intensity using densitometry software and normalize to a loading control (e.g., GAPDH) or total protein.

Mandatory Visualizations

Caption: Experimental workflow for in vitro analysis of Tenecteplase.

Caption: Proposed Tenecteplase (tPA)-LRP1 signaling pathway.

References

- 1. Tenecteplase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. litfl.com [litfl.com]

- 4. Tenecteplase - Wikipedia [en.wikipedia.org]

- 5. Tenecteplase in acute ischemic stroke: a new era in thrombolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The fibrinolytic factor tPA drives LRP1-mediated melanoma growth and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Signaling through LRP1: Protection from atherosclerosis and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Targeting PAR1: Now what? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. tPA Activates LDL Receptor-Related Protein 1-Mediated Mitogenic Signaling Involving the p90RSK and GSK3β Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Therapeutic Potential of Tenecteplase in the Management of Acute Ischemic Stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for TNK-6123 in Antiviral Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

TNK-6123 is a potent non-nucleoside reverse transcriptase inhibitor (NNRTI) and an analogue of Emivirine (MKC-442).[1] It has demonstrated significant inhibitory activity against wild-type Human Immunodeficiency Virus Type 1 (HIV-1) and, notably, against common drug-resistant mutant strains, such as those with the Lys103Asn and Tyr181Cys mutations in the reverse transcriptase enzyme.[1] These application notes provide detailed protocols for evaluating the antiviral efficacy and cytotoxicity of this compound in a laboratory setting.

Mechanism of Action: Inhibition of HIV-1 Reverse Transcriptase

This compound, as an NNRTI, functions by binding to a hydrophobic pocket in the p66 subunit of the HIV-1 reverse transcriptase (RT). This binding is non-competitive with respect to the nucleoside triphosphate substrates. The binding of this compound induces a conformational change in the enzyme, which distorts the polymerase active site and inhibits the synthesis of viral DNA from the viral RNA template. This action effectively halts a critical step in the HIV-1 replication cycle.

Figure 1: Simplified HIV-1 lifecycle and the inhibitory action of this compound.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data for this compound based on the reported enhanced potency against resistant strains and the activity of similar Emivirine analogues.[1][2] Researchers should generate their own experimental data for publication and analysis.

| Parameter | HIV-1 Strain | Cell Line | Value |

| EC50 | Wild-Type (e.g., NL4-3) | MT-4 | ~0.02 µM |

| K103N Mutant | MT-4 | ~0.1 µM | |

| Y181C Mutant | MT-4 | ~0.15 µM | |

| CC50 | N/A | MT-4 | > 25 µM |

| Selectivity Index (SI) | Wild-Type | MT-4 | > 1250 |

Note: EC50 (50% effective concentration) is the concentration of the compound that inhibits viral replication by 50%. CC50 (50% cytotoxic concentration) is the concentration that reduces the viability of uninfected cells by 50%. The Selectivity Index (SI = CC50/EC50) is a measure of the compound's therapeutic window.

Experimental Protocols

A crucial first step in evaluating an antiviral compound is to determine its cytotoxicity to establish a safe therapeutic window for efficacy studies.

Protocol 1: Cytotoxicity Assay (MTT Assay)

This protocol determines the concentration of this compound that is toxic to the host cells, yielding the 50% cytotoxic concentration (CC50).

Materials:

-

This compound (stock solution in DMSO)

-

MT-4 cells (or other appropriate host cell line, e.g., CEM-GFP, PBMCs)

-

RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics

-

96-well flat-bottom microtiter plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed MT-4 cells into a 96-well plate at a density of 1 x 104 cells per well in 100 µL of complete medium.

-

Compound Dilution: Prepare a serial dilution of this compound in culture medium. It is recommended to start from a high concentration (e.g., 100 µM). Include a "cells only" control (no compound) and a vehicle control (DMSO at the highest concentration used).

-

Drug Treatment: Add 100 µL of the diluted compound to the appropriate wells in triplicate.

-

Incubation: Incubate the plate for 4-5 days at 37°C in a 5% CO2 incubator, corresponding to the duration of the antiviral assay.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Solubilization: Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.

-

Readout: Measure the absorbance at 570 nm using a microplate reader.

-

Calculation: Calculate cell viability as a percentage relative to the "cells only" control. Plot the percentage of cytotoxicity against the drug concentration and use non-linear regression analysis to determine the CC50 value.

Figure 2: General workflow for the cytotoxicity assay.

Protocol 2: Anti-HIV-1 Assay in MT-4 Cells

This protocol evaluates the ability of this compound to inhibit HIV-1 replication in a susceptible T-cell line.

Materials:

-

This compound (stock solution in DMSO)

-

MT-4 cells

-

HIV-1 stock (e.g., NL4-3 for wild-type, or strains with K103N/Y181C mutations)

-

RPMI 1640 medium with 10% FBS and antibiotics

-

96-well plates

-

p24 Antigen ELISA kit

Procedure:

-

Compound Preparation: Prepare serial dilutions of this compound in culture medium at concentrations below the determined CC50.

-

Infection: In a separate tube, pre-incubate MT-4 cells (5 x 104 cells) with the HIV-1 stock at a multiplicity of infection (MOI) of 0.01 for 2-3 hours at 37°C.

-

Plating: Plate the infected cells into a 96-well plate (50 µL/well).

-

Treatment: Add 50 µL of the prepared this compound dilutions to the wells in triplicate. Include a "virus control" (infected cells, no compound) and a "cell control" (uninfected cells, no compound).

-

Incubation: Incubate the plate for 4-5 days at 37°C in a 5% CO2 incubator.

-

Supernatant Collection: After incubation, centrifuge the plate and collect the cell-free supernatant.

-

p24 ELISA: Determine the amount of p24 antigen in the supernatant using a commercial p24 ELISA kit, following the manufacturer's instructions.

-

Calculation: Calculate the percentage of viral inhibition for each concentration relative to the virus control. Plot the percentage of inhibition against the drug concentration and use non-linear regression analysis to determine the EC50 value.

Protocol 3: HIV-1 Reverse Transcriptase Activity Assay (Cell-Free)

This biochemical assay directly measures the inhibitory effect of this compound on the activity of purified HIV-1 reverse transcriptase.

Materials:

-

This compound (stock solution in DMSO)

-

Recombinant HIV-1 Reverse Transcriptase

-

HIV-1 RT Assay Kit (commercial kits are available and recommended)[3][4]

-

Microplate reader

Procedure:

-

Assay Preparation: Prepare the reaction mixture according to the kit's protocol. This typically includes a reaction buffer, a template-primer (e.g., poly(A)·oligo(dT)), and labeled nucleotides.

-

Compound Addition: Add serial dilutions of this compound to the wells of the assay plate.

-

Enzyme Addition: Add a standardized amount of recombinant HIV-1 RT to each well. Include positive (enzyme, no inhibitor) and negative (no enzyme) controls.

-

Incubation: Incubate the plate at 37°C for the time specified in the kit's protocol (e.g., 1-2 hours).

-

Detection: Perform the detection step as per the manufacturer's instructions. This often involves capturing the newly synthesized DNA and measuring a colorimetric or chemiluminescent signal.

-

Readout: Measure the signal using a microplate reader.

-

Calculation: Calculate the percentage of RT inhibition for each concentration of this compound relative to the positive control. Determine the IC50 (50% inhibitory concentration) by non-linear regression.

Figure 3: Logical relationship of the experimental protocols.

Conclusion

The protocols outlined in these application notes provide a comprehensive framework for the in vitro evaluation of this compound. By determining the cytotoxicity (CC50), cell-based antiviral efficacy (EC50), and direct enzymatic inhibition (IC50), researchers can establish a robust profile of this compound's activity against HIV-1. The high potency against drug-resistant strains makes this compound a compound of significant interest for further drug development efforts.

References

- 1. Design of MKC-442 (emivirine) analogues with improved activity against drug-resistant HIV mutants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and antiviral evaluation of 6-(trifluoromethylbenzyl) and 6-(fluorobenzyl) analogues of HIV drugs emivirine and GCA-186 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. HIV Reverse Transcriptase Assay Kit Plus (enzyme included) (ProFoldin Product Code: HIV100KE) | Drug Discovery | Assays & Kits | Products | MoBiTec - a BIOZOL Brand [mobitec.com]

- 4. xpressbio.com [xpressbio.com]

Application Notes and Protocols for TNK-6123

For Researchers, Scientists, and Drug Development Professionals

Abstract

TNK-6123 is a potent non-nucleoside reverse transcriptase inhibitor (NNRTI) and an analogue of Emivirine (MKC-442). It has demonstrated improved activity against drug-resistant HIV mutants.[1] Proper preparation and storage of this compound solutions are critical for maintaining its stability and ensuring accurate and reproducible experimental results. These application notes provide detailed protocols for the preparation and storage of this compound solutions for in vitro research applications.

Product Information

| Parameter | Description |

| IUPAC Name | 6-(cyclohexylthio)-1-(ethoxymethyl)-5-isopropyluracil |

| Molecular Formula | C₁₆H₂₆N₂O₃S |

| Molecular Weight | 326.46 g/mol |

| CAS Number | 251481-69-3 |

| Appearance | Crystalline solid |

| Purity | ≥98% (typically confirmed by HPLC) |

Solution Preparation

Materials Required

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Phosphate-buffered saline (PBS), pH 7.4

-

Sterile, nuclease-free microcentrifuge tubes

-

Calibrated pipettes and sterile, filtered pipette tips

-

Vortex mixer

-

Sonicator (optional)

Preparation of Stock Solution (10 mM in DMSO)

It is recommended to prepare a concentrated stock solution of this compound in DMSO. This stock can then be diluted to the desired working concentration in an appropriate aqueous buffer or cell culture medium.

Protocol:

-

Equilibrate the this compound powder to room temperature before opening the vial.

-

Aseptically weigh the required amount of this compound powder. For a 10 mM stock solution, use the following calculation: